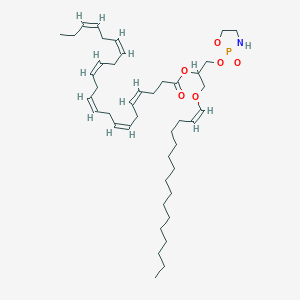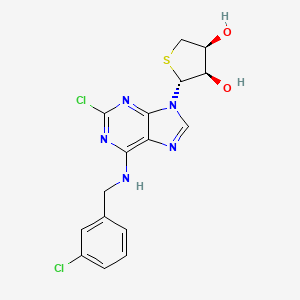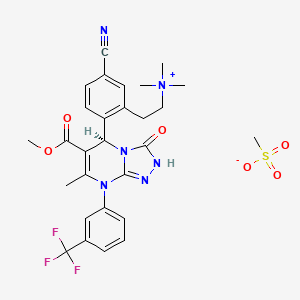
(R)-2-(5-Cyano-2-(6-(methoxycarbonyl)-7-methyl-3-oxo-8-(3-(trifluoromethyl)phenyl)-2,3,5,8-tetrahydro-(1,2,4)triazolo(4,3-a)pyrimidin-5-yl)phenyl)-N,N,N-trimethylethanaminium methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHF-6333 is a novel chemical entity developed by Chiesi Farmaceutici for the treatment of respiratory diseases such as non-cystic fibrosis bronchiectasis and cystic fibrosis . It is formulated as a 24-hour durable dry powder inhaler and acts by targeting neutrophil elastase . This compound is currently in Phase II of clinical development .
Preparation Methods
The specific synthetic routes and reaction conditions for CHF-6333 have not been disclosed in the available literature. it is known that the compound is developed as a dry powder inhaler formulation . Industrial production methods likely involve standard pharmaceutical manufacturing processes, including synthesis, purification, and formulation into the inhaler device.
Chemical Reactions Analysis
CHF-6333 primarily functions as an inhibitor of human neutrophil elastase . The compound’s chemical reactions are centered around its interaction with this enzyme. The inhibition mechanism involves binding to the active site of neutrophil elastase, preventing it from degrading elastin and other proteins in the lungs . Common reagents and conditions used in these reactions are not specified, but the major product formed is the inhibited enzyme complex.
Scientific Research Applications
CHF-6333 has significant potential in scientific research, particularly in the fields of respiratory medicine and pharmacology. Its primary application is in the treatment of respiratory diseases such as non-cystic fibrosis bronchiectasis and cystic fibrosis . The compound’s ability to inhibit neutrophil elastase makes it a valuable tool for studying the role of this enzyme in lung inflammation and tissue damage . Additionally, CHF-6333’s anti-inflammatory properties may have broader applications in other inflammatory diseases.
Mechanism of Action
The mechanism of action of CHF-6333 is based on the inhibition of human neutrophil elastase . Neutrophil elastase is an enzyme that plays a crucial role in the body’s immune response by breaking down proteins in the lungs. excessive activity of this enzyme can lead to lung tissue damage and inflammation. CHF-6333 binds to the active site of neutrophil elastase, preventing it from degrading elastin and other structural proteins in the lungs . This inhibition helps reduce inflammation and tissue damage in respiratory diseases.
Comparison with Similar Compounds
CHF-6333 is unique in its specific targeting of neutrophil elastase and its formulation as a 24-hour durable dry powder inhaler . Similar compounds include other neutrophil elastase inhibitors such as BI 1323495 and brensocatib . While these compounds also target neutrophil elastase, CHF-6333’s unique formulation and potential for long-lasting effects set it apart from its counterparts .
Properties
CAS No. |
1613621-54-7 |
|---|---|
Molecular Formula |
C28H31F3N6O6S |
Molecular Weight |
636.6 g/mol |
IUPAC Name |
2-[5-cyano-2-[(5R)-6-methoxycarbonyl-7-methyl-3-oxo-8-[3-(trifluoromethyl)phenyl]-2,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl]phenyl]ethyl-trimethylazanium;methanesulfonate |
InChI |
InChI=1S/C27H27F3N6O3.CH4O3S/c1-16-22(24(37)39-5)23(21-10-9-17(15-31)13-18(21)11-12-36(2,3)4)35-25(32-33-26(35)38)34(16)20-8-6-7-19(14-20)27(28,29)30;1-5(2,3)4/h6-10,13-14,23H,11-12H2,1-5H3;1H3,(H,2,3,4)/t23-;/m1./s1 |
InChI Key |
PTLGCXRUDBXISG-GNAFDRTKSA-N |
Isomeric SMILES |
CC1=C([C@H](N2C(=O)NN=C2N1C3=CC=CC(=C3)C(F)(F)F)C4=C(C=C(C=C4)C#N)CC[N+](C)(C)C)C(=O)OC.CS(=O)(=O)[O-] |
Canonical SMILES |
CC1=C(C(N2C(=O)NN=C2N1C3=CC=CC(=C3)C(F)(F)F)C4=C(C=C(C=C4)C#N)CC[N+](C)(C)C)C(=O)OC.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


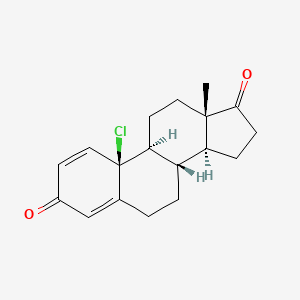
![[(Z)-non-2-enyl] 9-[4-[2-[bis[9-[(Z)-non-2-enoxy]-9-oxononyl]amino]ethyl]piperazin-1-yl]nonanoate](/img/structure/B10860768.png)
![(6,11,16a)-9-Fluoro-6,11,21-trihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B10860772.png)
![(E)-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10860783.png)
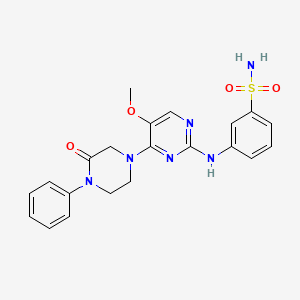
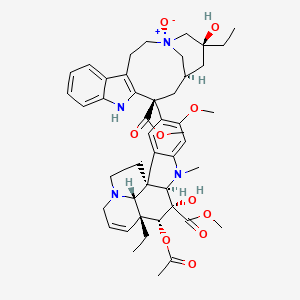
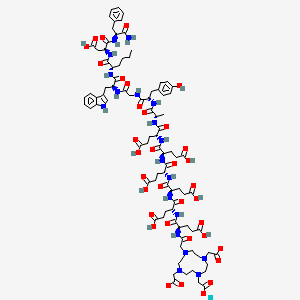
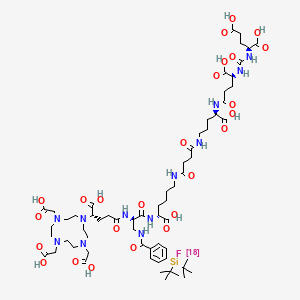
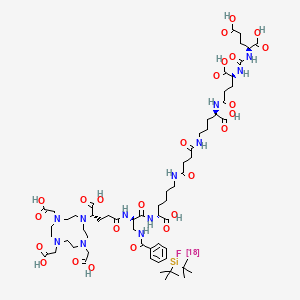
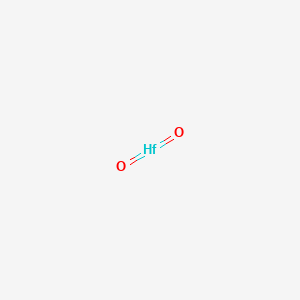
![2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[2,6-di(propan-2-yl)pyridin-4-yl]amino]pyrimidine-5-carboxamide](/img/structure/B10860823.png)

